Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine

Catalog No.
S8483744
CAS No.
M.F
C26H23N
M. Wt
349.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine

Product Name

Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine

IUPAC Name

2-methyl-N-(2-methyl-5-phenylphenyl)-5-phenylaniline

Molecular Formula

C26H23N

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C26H23N/c1-19-13-15-23(21-9-5-3-6-10-21)17-25(19)27-26-18-24(16-14-20(26)2)22-11-7-4-8-12-22/h3-18,27H,1-2H3

InChI Key

QVEUDUJIDSHFHL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)NC3=C(C=CC(=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)NC3=C(C=CC(=C3)C4=CC=CC=C4)C

Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine is an organic compound characterized by its biphenyl structure, which consists of two phenyl rings connected by a single bond. The compound has the chemical formula C26H23N\text{C}_{26}\text{H}_{23}\text{N} and a molecular weight of 349.47 g/mol. It features a tertiary amine functional group, where the nitrogen atom is bonded to two biphenyl groups and one methyl group. This unique structure contributes to its physical and chemical properties, making it of interest in various chemical applications.

Typical of aromatic compounds:

  • Electrophilic Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions such as halogenation, nitration, or sulfonation. For instance, when treated with bromine in the presence of a catalyst, bromination can occur at the ortho or para positions relative to the amine group.
  • Oxidation Reactions: The amine group can be oxidized to form corresponding N-oxides or other nitrogen-containing functional groups under specific conditions.

These reactions are essential for modifying the compound's structure for various applications.

The synthesis of Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine can be achieved through several methods:

  • Amination of Biphenyl Derivatives: A common method involves the reaction of 4-methylbiphenyl with an amine under appropriate conditions (e.g., using a palladium catalyst).
  • Reduction Reactions: Starting from nitro or halogenated biphenyls, reduction processes can yield the desired amine.
  • Coupling Reactions: The compound can also be synthesized via coupling reactions involving aryl halides and amines using transition metal catalysts.

These methods allow for the efficient production of Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine with high purity.

Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine finds applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound may be utilized in developing polymers or materials with specific properties due to its aromatic character.
  • Dyes and Pigments: Given its structural features, it could potentially be used in dye formulations or as a colorant.

Interaction studies involving Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine typically focus on its reactivity with other chemical species. For example:

  • Reactivity with Electrophiles: Studies might explore how this compound interacts with various electrophiles during substitution reactions.
  • Complex Formation: Investigating how it forms complexes with metals could provide insights into its catalytic properties or potential use in coordination chemistry.

Such studies enhance understanding of its behavior in different chemical environments.

Several compounds share structural similarities with Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine. Here are a few examples:

Compound NameStructure FeaturesUnique Aspects
Bis(biphenyl)-4-amineTwo biphenyl groupsLacks methyl substitution; potentially different reactivity.
4-MethylbiphenylSingle biphenyl unitSimpler structure; primarily used as an industrial solvent.
DiphenylamineTwo phenyl groupsUsed extensively as an antioxidant in rubber and plastics.
N,N-Dimethyl-bis(4-methyl-biphenyl)-amineDimethyl substitution on nitrogenEnhanced solubility and potential for different applications.

These comparisons highlight how Bis(4-methyl-[1,1'-biphenyl]-3-yl)amine is unique due to its specific methyl substitution pattern and potential applications in organic synthesis and material science.

XLogP3

7.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

349.183049738 g/mol

Monoisotopic Mass

349.183049738 g/mol

Heavy Atom Count

27

Dates

Modify: 2024-01-05

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